3-(1H-Indol-4-yl)-N,N-dimethylprop-2-enamide
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Overview
Description
3-(1H-Indol-4-yl)-N,N-dimethylprop-2-enamide is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-4-yl)-N,N-dimethylprop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-Indol-4-yl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
3-(1H-Indol-4-yl)-N,N-dimethylprop-2-enamide is unique due to its specific structural features and the presence of the N,N-dimethylprop-2-enamide group. This modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
CAS No. |
113204-10-7 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)7-6-10-4-3-5-12-11(10)8-9-14-12/h3-9,14H,1-2H3 |
InChI Key |
JVCWBPOFPCPHMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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